N-(tert-butyl)-2-(2-methoxyphenoxy)propanamide
Overview
Description
N-(tert-butyl)-2-(2-methoxyphenoxy)propanamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.15214353 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with methoxycarbonyl and tert-butyl groups have been identified with bioactive properties. For instance, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate isolated from Jolyna laminarioides exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii. Fucosterol, another compound isolated from the same study, exhibited antifungal activity against several fungi including Curvularia lunata and Microsporum canis (Atta-ur-rahman et al., 1997).
Gastric Acid Antisecretory Activity
Research into N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides has uncovered compounds with significant antisecretory activity against histamine-induced gastric acid secretion. This suggests potential therapeutic applications in the treatment of conditions requiring the modulation of gastric acid production (I. Ueda et al., 1991).
Antioxidant Activities
The hydrogen atom donating activities of compounds like 2,6-di-tert-butyl-4-methoxyphenol (DBHA) have been explored for their antioxidant properties. These activities are measured by their reactivity towards radicals, indicating potential applications in materials science and pharmaceuticals for protection against oxidative damage (L. Barclay et al., 1999).
Radical Scavenging and Chelating Platform
The phenol-diamide compound, 5-(tert-butyl)-2-hydroxy-N1,N3-bis(2-hydroxyethyl)isophthalamide, demonstrates the capacity for trapping reactive oxygen species (ROS) and chelating metal ions such as Cu(ii) and Fe(iii). This dual functionality suggests its use as a protective agent against ROS-induced cell death, relevant in biomedical research and therapy (Meital Eckshtain-Levi et al., 2016).
Properties
IUPAC Name |
N-tert-butyl-2-(2-methoxyphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(13(16)15-14(2,3)4)18-12-9-7-6-8-11(12)17-5/h6-10H,1-5H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFLNSQOGIPEHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)OC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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